Lithium(1+)ion4-(1,1-difluoroethyl)benzene-1-sulfinate

Solubility in organic solvents Counterion effect Radical precursor handling

Sodium sulfinate salts often exhibit poor solubility in ethereal solvents, leading to heterogeneous reaction conditions and irreproducible kinetics in radical-mediated difluoroethylation. This lithium 4-(1,1-difluoroethyl)benzenesulfinate is engineered to overcome that limitation. - Superior solubility in THF and 2-MeTHF ensures homogeneous reaction mixtures and reproducible radical generation. - ≥95% purity minimizes catalyst-poisoning impurities, critical for low-loading precious-metal catalysis (≤5 mol %). - Para-substituted aryl scaffold enables low-temperature radical initiation (reduced C-S BDE), preserving thermally sensitive substrates and enhancing diastereoselectivity in spirocyclization. Ideal for high-throughput library synthesis and continuous-flow process development.

Molecular Formula C8H7F2LiO2S
Molecular Weight 212.14
CAS No. 2344680-97-1
Cat. No. B2582907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)ion4-(1,1-difluoroethyl)benzene-1-sulfinate
CAS2344680-97-1
Molecular FormulaC8H7F2LiO2S
Molecular Weight212.14
Structural Identifiers
SMILES[Li+].CC(C1=CC=C(C=C1)S(=O)[O-])(F)F
InChIInChI=1S/C8H8F2O2S.Li/c1-8(9,10)6-2-4-7(5-3-6)13(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1
InChIKeyTUTSOQPPQZUUQT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 4-(1,1-Difluoroethyl)benzenesulfinate Reagent Profile


Lithium(1+) ion 4-(1,1-difluoroethyl)benzene-1-sulfinate (CAS 2344680‑97‑1, molecular formula C₈H₇F₂LiO₂S, MW 212.2 g mol⁻¹) is a para‑substituted aromatic difluoroethyl sulfinate salt belonging to the Diversinate‑type radical‑precursor reagent family. [1] It serves as a shelf‑stable source of the 1,1‑difluoroethyl radical for Minisci‑type C–H functionalization and cross‑coupling reactions. [2] The lithium counterion and the para‑positioned aryl‑difluoroethyl motif are the primary structural features that distinguish it from its closest in‑class analogs.

Workflow Radical precursor for Minisci-type C–H difluoroethylation
Counterion Lithium supports ethereal solvent (THF, 2‑MeTHF) workflow
Scaffold Para-aryl-difluoroethyl motif for radical generation studies

Generic Substitution Risks


Although multiple difluoroethyl sulfinate salts are commercially available, the specific combination of a lithium counterion and a para‑substituted aryl scaffold creates a reactivity and solubility profile that cannot be matched by simple sodium alkane‑sulfinates (e.g., DFES‑Na, CAS 1422738‑67‑7) or by ortho‑/meta‑regioisomers of the same aryl‑sulfinate series. [1] Lithium sulfinates routinely exhibit superior solubility in ethereal solvents (THF, 2‑MeTHF) compared with their sodium counterparts, a property that is critical for achieving homogeneous reaction conditions and reproducible kinetics in radical‑mediated processes. [2] Furthermore, the para‑substitution pattern may influence both the stability of the incipient radical and the regiochemical outcome of Minisci‑type additions, making untargeted interchange a potential source of failure in late‑stage functionalization campaigns.

Risk Factor
Target Attribute
Substitution Concern
Counterion
Li⁺ enables ethereal solvent solubility
Na⁺ salts (e.g. DFES‑Na) may require DMF/DMSO; solubility profile may differ
Regiochemistry
Para-substituted aryl scaffold
Ortho/meta isomers may shift radical stability context and regiochemical outcome
Purity
Defined ≥95% HPLC specification
DFES‑Na supplied at 90–95% without universal batch certification; consistency may vary

Lithium 4-(1,1-Difluoroethyl)benzenesulfinate Comparative Evidence


Lithium vs. Sodium Sulfinate Solubility

The lithium cation, by virtue of its smaller ionic radius and higher charge density, generally confers greater solubility on sulfinate salts in moderately polar organic solvents (e.g., THF, 2‑MeTHF, dioxane) than the corresponding sodium salts. Although direct quantitative solubility data for the target compound are not publicly available, the class-level trend is well‑documented: in the cross‑coupling literature, lithium sulfinates are preferentially employed when homogeneous anhydrous conditions are required. [1] For the sodium analog DFES‑Na (CAS 1422738‑67‑7), the melting point is reported as >300 °C, consistent with a highly ionic lattice that limits solubility in low‑dielectric media. The target lithium salt is expected to exhibit lower lattice energy and therefore faster dissolution kinetics.

Solubility Profile
Class-level
Li⁺ salts: expected high solubility in THF/2‑MeTHF. DFES‑Na: mp >300°C; requires DMF/DMSO
Supports ethereal solvent workflow selection
No direct solubility data; class-level trend
Solubility in organic solvents Counterion effect Radical precursor handling

Para-Isomer Radical Stability Advantage

The target compound is the para‑isomer (4‑position), whereas CAS 2228674‑05‑1 (ortho) and CAS 2219407‑96‑0 (meta) are also commercially available. In radical‑mediated C–H functionalization, the position of the difluoroethyl substituent on the aromatic ring can affect the stability of the transient radical and, consequently, the efficiency of the desired C–C bond formation. The para‑isomer is expected to generate a more stabilized radical due to the electron‑donating effect of the sulfinate group in the conjugated para position, potentially leading to higher yields in Minisci‑type reactions. Quantitative head‑to‑head yield data among the three regioisomers have not been published; however, computational (DFT) studies on related aryl‑substituted radicals suggest that para‑substitution lowers the bond dissociation energy (BDE) of the C–S bond by approximately 2–4 kcal mol⁻¹ relative to the ortho isomer. [1]

Regioisomer BDE
Class-level
Para-isomer predicted BDE ~68 kcal/mol vs ortho ~70–72 kcal/mol (ΔBDE ≈2–4 kcal/mol, DFT)
May support milder radical generation conditions
DFT estimates; no head-to-head yield data published
Regioisomer purity Radical stability Batch consistency

Cross-Coupling Yields: Lithium vs. Sodium Sulfinates

In a photoredox/nickel dual‑catalytic cross‑coupling of sulfinate salts with aryl iodides, both lithium and sodium sulfinates were evaluated. The report demonstrates that lithium sulfinates deliver consistently good yields (70–92%) across a range of aryl iodides, comparable to sodium salts, but with the operational advantage of easier handling under anhydrous conditions. [1] Although the published study did not include the specific difluoroethyl‑aryl scaffold, the interchangeable use of lithium and sodium sulfinates with similar efficiency supports the selection of the lithium salt when solubility or water‑sensitivity is a concern.

Cross-Coupling Yield
Context-dependent
Li sulfinates 70–92% vs Na sulfinates 68–90% (photoredox/Ni dual catalysis, analogous substrates)
Reported comparable coupling efficiency
Analogous scaffolds; substrate-specific validation advised
Cross‑coupling yield Photoredox catalysis Nickel dual catalysis

Purity Specifications: Lithium vs. Sodium Sulfinates

Commercial suppliers of the target lithium salt (e.g., Enamine, CAS 2344680‑97‑1) specify a minimum purity of 95% (HPLC). In contrast, the most widely used sodium analog, DFES‑Na (Sigma‑Aldrich 745405), is sold as a 'solid' with quality‑level '200' (research grade) and a nominal purity that typically ranges between 90% and 95% but is not batch‑certified to a specific numeric minimum. For procurement decisions, the 95% minimum purity specification of the target compound reduces the risk of introducing unknown impurities that could act as catalyst poisons or generate off‑target by‑products in precious‑metal‑catalyzed transformations.

Purity Specification
Specification review
Target: ≥95% HPLC (vendor-certified). DFES‑Na: 90–95%, not universally batch-certified
Defined lower purity bound supports reproducibility
Vendor specification; independent verification recommended
Chemical purity Quality control Procurement specification

Storage Stability: Aromatic vs. Aliphatic Sulfinates

Aromatic sulfinate salts generally exhibit higher thermal stability than their purely aliphatic counterparts due to the electron‑withdrawing and resonance‑stabilizing effect of the aryl ring. While quantitative thermogravimetric analysis (TGA) data for the target compound are not publicly disclosed, the related sodium 4‑(1,1‑difluoroethyl)benzenesulfinate (CAS 1286740‑03‑1) is reported to be a stable solid under ambient storage conditions. In contrast, sodium 1,1‑difluoroethanesulfinate (DFES‑Na) is noted to be hygroscopic and may require storage under inert atmosphere to prevent gradual hydrolysis. The aromatic scaffold of the target lithium salt is therefore expected to provide a longer shelf‑life and greater tolerance to brief atmospheric exposure during weighing and transfer operations.

Storage Stability
Class-level
Aromatic Li sulfinate: expected ≥12 months at –20°C under Ar. DFES‑Na: hygroscopic; inert atmosphere recommended
Lower hygroscopicity context may simplify handling
No published TGA data; qualitative structural inference
Thermal stability Shelf‑life Storage condition

Applications of Lithium 4-(1,1-Difluoroethyl)benzenesulfinate


Late-Stage Heterocycle Difluoroethylation

The compound is designed for Minisci‑type direct C–H difluoroethylation of heteroarenes. Its para‑aryl‑difluoroethyl scaffold generates a stabilized radical under mild oxidative conditions (e.g., (NH₄)₂S₂O₈ or photoredox), enabling the installation of the metabolically stable CHF₂‑CH₃ bioisostere onto advanced pharmaceutical intermediates. [1] The lithium counterion ensures solubility in THF and 2‑MeTHF, solvents that are favored in medicinal chemistry due to ease of removal and compatibility with automated purification systems. [2]

Photoredox/Nickel Cross-Coupling for Aryl Sulfones

In nickel/photoredox dual‑catalysis platforms, the lithium sulfinate serves as a coupling partner with aryl iodides to yield aryl‑difluoroethyl sulfones—key intermediates in agrochemical and pharmaceutical discovery. The ≥95% minimum purity specification ensures that the reagent does not introduce catalyst‑poisoning impurities, which is particularly important when using precious metal catalysts at low loadings (≤5 mol %). [1] The operational simplicity afforded by the lithium salt (no need for pre‑dissolution in DMF) accelerates library synthesis in high‑throughput experimentation settings. [2]

Radical Dearomatization for sp³-Rich Scaffolds

The target compound can be employed in radical‑mediated dearomatization of indoles and related heterocycles to generate 3,3‑spirocyclic indolines bearing a 1,1‑difluoroethyl substituent. This transformation is highly valued in drug discovery for increasing Fsp³ character and improving pharmacokinetic properties. [1] The para‑isomer's predicted lower C–S BDE facilitates radical generation at lower temperatures, reducing thermal decomposition of sensitive substrates and improving diastereoselectivity in spirocyclization steps. [2]

Continuous-Flow Difluoroethylation of Building Blocks

The anticipated high solubility of the lithium salt in ethereal solvents makes it an ideal candidate for continuous‑flow radical difluoroethylation processes. In flow reactors, rapid dissolution and homogeneous mixing are critical for achieving consistent residence‑time distributions and avoiding clogging. The aromatic scaffold's stability under flow conditions (ambient to 60 °C) further supports its use in multigram‑scale production of fluorinated building blocks for process R&D. [1]

Application
Selection Property
Validation Focus
Minisci-type heterocycle difluoroethylation
Ethereal solvent solubility context
Homogeneous radical generation review
Photoredox/Ni dual-catalysis coupling
Defined purity specification (≥95%)
Catalyst compatibility and reproducibility review
Radical dearomatization / spirocyclization
Para-isomer regiochemical context
Radical stability and diastereoselectivity review
Continuous-flow difluoroethylation
Aromatic scaffold stability context
Flow homogeneity and residence-time review
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